Cas no 869365-97-9 ((5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone)
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone
- (5-CHLORO-2-IODOPHENYL) 2,6-DIFLUOROPHENYL METHANO
- (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone
- Methanone,(5-chloro-2-iodophenyl)(2,6-difluorophenyl)-
- Methanone,(5-chloro-2-iodophenyl)(2,6-difluorophenyl)
- QC-8170
- Methanone, (5-chloro-2-iodophenyl)(2,6-difluorophenyl)-
- MVEWMRFXBCKZMY-UHFFFAOYSA-N
- C13H6ClF2IO
- IMED1947540325
- AB0036121
- AX8046136
- ST24034839
- Y3133
- (5-Chloro-2-iodo-phenyl)-(2,6-difluorophenyl)methanone
- (5-C
- (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone (ACI)
- DB-003818
- DTXSID60676422
- AKOS015853430
- MFCD10565698
- (5-Chloro-2-iodophenyl)(2 pound not6-difluorophenyl)methanone
- 869365-97-9
- SCHEMBL2509357
- CS-M0274
- DS-12883
- F31029
- (5-Chloro-2-iodo-phenyl)-(2,6-difluoro-phenyl)-methanone
-
- MDL: MFCD10565698
- Inchi: 1S/C13H6ClF2IO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H
- InChI Key: MVEWMRFXBCKZMY-UHFFFAOYSA-N
- SMILES: O=C(C1C(F)=CC=CC=1F)C1C(I)=CC=C(Cl)C=1
Computed Properties
- Exact Mass: 377.91200
- Monoisotopic Mass: 377.912
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 4.7
Experimental Properties
- Color/Form: No data available
- Density: 1.802±0.06 g/cm3 (20 ºC 760 Torr)
- Melting Point: No data available
- Boiling Point: 433°C at 760 mmHg
- Flash Point: 215.998°C
- Refractive Index: 1.621
- PSA: 17.07000
- LogP: 4.45380
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF030-100mg |
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone |
869365-97-9 | 98% | 100mg |
493CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF030-250mg |
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone |
869365-97-9 | 98% | 250mg |
1035CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF030-1g |
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone |
869365-97-9 | 98% | 1g |
2061.0CNY | 2021-07-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C843345-100mg |
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone |
869365-97-9 | 98% | 100mg |
518.40 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | TBW073-5g |
(5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone |
869365-97-9 | 95% | 5g |
$850 | 2023-09-07 | |
| Fluorochem | 221774-250mg |
5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone |
869365-97-9 | 95% | 250mg |
£72.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1046442-250mg |
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone |
869365-97-9 | 95% | 250mg |
$150 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1046442-1g |
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone |
869365-97-9 | 95% | 1g |
$265 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1046442-5g |
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone |
869365-97-9 | 95% | 5g |
$825 | 2024-06-07 | |
| eNovation Chemicals LLC | Y0992603-5g |
(5-chloro-2-iodophenyl)(2,6-difluorophenyl)methanone |
869365-97-9 | 95% | 5g |
$950 | 2024-08-02 |
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Production Method
Production Method 1
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → 0 °C
2.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C; 20 min, 0 °C
2.4 Reagents: Potassium iodide Catalysts: Iodine Solvents: Water ; 0 °C; 0 °C → rt; 1 h, rt
Production Method 2
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 1 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → 0 °C
3.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C; 20 min, 0 °C
3.4 Reagents: Potassium iodide Catalysts: Iodine Solvents: Water ; 0 °C; 0 °C → rt; 1 h, rt
Production Method 3
1.2 Solvents: Ethyl acetate ; 5 min, cooled
1.3 Reagents: Potassium iodide Solvents: Water ; 1.25 h, < 9 °C; 1.5 h, 9 °C → rt
Production Method 4
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 °C
1.3 Solvents: Ethyl acetate ; 0 °C; 20 min, 0 °C
1.4 Reagents: Potassium iodide Catalysts: Iodine Solvents: Water ; 0 °C; 0 °C → rt; 1 h, rt
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Raw materials
- Carbamic acid,[4-chloro-2-(2,6-difluorobenzoyl)phenyl]-, 1,1-dimethylethyl ester (9CI)
- 2,6-Difluorobenzoyl chloride
- 2-Amino-5-chloro-2',6'-difluoro-benzophenone
- Tert-Butyl 4-chlorophenylcarbamate
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Preparation Products
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Suppliers
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone
Compound CAS No 869365-97-9: (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone
The compound (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone, identified by the CAS number 869365-97-9, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of aryl ketones, characterized by its unique structure that combines two aromatic rings connected through a ketone group. The presence of halogen substituents—chlorine and iodine on one ring, and fluorine on the other—contributes to its distinctive chemical properties and reactivity.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging modern techniques such as Suzuki-Miyaura coupling and other cross-coupling reactions. These methods have not only improved the yield but also enhanced the purity of the product, making it suitable for high-end applications in drug discovery and materials science.
One of the most promising areas of research involving (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is its role in medicinal chemistry. The compound's structure allows for extensive functionalization, enabling researchers to explore its potential as a lead molecule in the development of novel therapeutics. For instance, studies have shown that this compound exhibits selective binding to certain protein targets, making it a valuable tool in drug design.
In addition to its medicinal applications, this compound has garnered attention in the field of materials science. Its unique electronic properties, derived from the halogen substituents, make it a candidate for use in advanced materials such as organic semiconductors and optoelectronic devices. Recent research has demonstrated that incorporating this compound into polymer blends can significantly enhance their electrical conductivity without compromising mechanical properties.
The synthesis of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone involves a multi-step process that requires meticulous control over reaction conditions to ensure optimal yields. Key steps include the preparation of intermediate aryl halides and their subsequent coupling with ketones under catalytic conditions. The use of palladium catalysts has been particularly effective in facilitating these reactions, highlighting the importance of transition metal catalysis in modern organic synthesis.
From an environmental perspective, researchers are also investigating the biodegradation pathways of this compound to assess its environmental impact. Preliminary studies suggest that under specific microbial conditions, the compound undergoes partial degradation, though further research is needed to fully understand its ecological footprint.
In conclusion, (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and chemical properties make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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